molecular formula C19H25NO3 B8621674 (S)-1-[P-(Benzyloxy)phenoxy]-3-(isopropylamino)propan-2-OL CAS No. 57526-82-6

(S)-1-[P-(Benzyloxy)phenoxy]-3-(isopropylamino)propan-2-OL

Cat. No.: B8621674
CAS No.: 57526-82-6
M. Wt: 315.4 g/mol
InChI Key: YUFPERPQVJMWEN-UHFFFAOYSA-N
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Description

(S)-1-[P-(Benzyloxy)phenoxy]-3-(isopropylamino)propan-2-ol is a chiral organic compound with the molecular formula C19H25NO3 and a molecular weight of 315.407 g/mol . This high-purity building block is designed for pharmaceutical and biochemical research, particularly in the investigation of compounds with potential beta-adrenoceptor blocking activity . The core structure of 3-isopropylamino-1,2-propanediol is shared with several known classes of beta-adrenergic blocking agents (beta-blockers) . Researchers can utilize this (S)-enantiomer to study the role of chirality in receptor binding affinity and selectivity, as the stereospecific configuration at the chiral center is critical for pharmacological activity . The compound's structure, featuring a benzyloxy-phenoxy moiety, makes it a valuable intermediate for exploring structure-activity relationships (SAR) and developing new receptor antagonists. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

57526-82-6

Molecular Formula

C19H25NO3

Molecular Weight

315.4 g/mol

IUPAC Name

1-(4-phenylmethoxyphenoxy)-3-(propan-2-ylamino)propan-2-ol

InChI

InChI=1S/C19H25NO3/c1-15(2)20-12-17(21)14-23-19-10-8-18(9-11-19)22-13-16-6-4-3-5-7-16/h3-11,15,17,20-21H,12-14H2,1-2H3

InChI Key

YUFPERPQVJMWEN-UHFFFAOYSA-N

Isomeric SMILES

CC(C)NC[C@@H](COC1=CC=C(C=C1)OCC2=CC=CC=C2)O

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)OCC2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-[P-(Benzyloxy)phenoxy]-3-(isopropylamino)propan-2-OL typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzyloxyphenol Intermediate: This step involves the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide to form benzyloxyphenol.

    Attachment of the Propan-2-OL Backbone: The benzyloxyphenol is then reacted with epichlorohydrin under basic conditions to introduce the propan-2-ol moiety.

    Introduction of the Isopropylamino Group: The final step involves the reaction of the intermediate with isopropylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution

The isopropylamino group and benzyloxy-phenoxy substituents facilitate nucleophilic substitution reactions. For example:

  • Alkylation : The secondary alcohol reacts with epichlorohydrin under basic conditions to form epoxy intermediates, enabling further functionalization .

  • Amination : Reaction with isopropylamine or substituted amines yields derivatives with modified pharmacological profiles .

Hydrogenation

Catalytic hydrogenation (e.g., using Pd/C or PtO₂) reduces unsaturated bonds or removes protective groups:

text
Example: Hydrogenation of 1-p-carbamoylmethylphenoxy-3-N-benzyl-N-isopropylaminopropan-2-ol → 1-p-carbamoylmethylphenoxy-3-isopropylaminopropan-2-ol[2].

Condensation Reactions

The compound participates in malonate condensations, such as Knoevenagel reactions, to form α,β-unsaturated esters:

text
Reactant: Methyl hydrogen malonate + (S)-1-[p-(benzyloxy)phenoxy]-3-(isopropylamino)propan-2-ol Product: 3-Isopropylamino-1-p-(β-methoxycarbonylvinyl)phenoxy-2-propanol (M.P. 90–92°C)[2].

Synthetic Pathways

Key methods include:

Step Reagents/Conditions Product Yield
1Vanillin, epichlorohydrin, piperidineEpoxy intermediate85%
2Isopropylamine, methanol, 100°CThis compound78%
3Methyl hydrogen malonate, pyridineα,β-unsaturated ester derivative63%

Comparison with Structurally Related Compounds

The compound’s reactivity aligns with β-blockers but differs in stereochemical outcomes:

Compound Key Functional Groups Reactivity Biological Activity
PropranololNaphthyloxy, isopropylaminoSimilar nucleophilic substitutionNon-selective β-blocker
PhenylephrinePhenolic hydroxyl, ethylamineOxidation-proneAdrenergic agonist
Target Compound Benzyloxy-phenoxy, isopropylaminoEnhanced lipophilicity, chiral specificityPotential β/α-adrenergic modulation

Pharmacological Relevance

  • Adrenergic Interactions : The isopropylamino group facilitates binding to β-adrenergic receptors, while the benzyloxy-phenoxy moiety enhances membrane permeability .

  • Chiral Specificity : The (S)-enantiomer exhibits superior receptor affinity compared to racemic mixtures .

Analytical Techniques

Reaction monitoring employs:

  • HPLC : Purity assessment (>98% for pharmaceutical use) .

  • X-ray Crystallography : Confirmation of stereochemistry .

Scientific Research Applications

Medicinal Chemistry

The compound's structure indicates potential interactions with various biological targets, particularly receptors involved in cardiovascular and neurological functions. The isopropylamino group may facilitate interactions with adrenergic receptors, which are crucial in regulating heart rate and blood pressure. This suggests that (S)-1-[P-(Benzyloxy)phenoxy]-3-(isopropylamino)propan-2-OL could be explored as a lead compound for developing new cardiovascular drugs.

Potential Therapeutic Areas

  • Cardiovascular Diseases : Given its structural similarity to known adrenergic agents, this compound may exhibit properties beneficial for treating hypertension or heart failure.
  • Neurological Disorders : The compound's ability to interact with neurotransmitter receptors positions it as a candidate for further studies in conditions such as anxiety or depression.

Biochemical Studies

Understanding the interaction of this compound with biological macromolecules is crucial for elucidating its mechanism of action. Techniques such as molecular docking studies, receptor binding assays, and enzyme inhibition tests can provide insights into its pharmacodynamics.

Interaction Studies

  • Molecular Docking : Predicting how the compound binds to specific receptors can help identify its potential efficacy and selectivity.
  • Receptor Binding Assays : These assays can determine the affinity of the compound for various adrenergic receptors, providing data on its therapeutic potential.

Structure-Activity Relationship (SAR) Studies

The unique combination of functional groups in this compound allows for detailed SAR studies. By modifying different parts of the molecule, researchers can identify which structural components contribute most significantly to biological activity.

Synthesis and Development

The synthesis of this compound can be achieved through various organic synthesis techniques, including asymmetric synthesis methods that ensure high yields of the desired enantiomer. The development process involves optimizing synthesis routes to improve purity and yield while maintaining cost-effectiveness.

Future Research Directions

Continued research into this compound should focus on:

  • In Vivo Studies : Assessing the pharmacokinetics and pharmacodynamics in animal models to evaluate safety and efficacy.
  • Clinical Trials : If preclinical results are promising, advancing to human trials could establish its therapeutic potential.

Mechanism of Action

The mechanism of action of (S)-1-[P-(Benzyloxy)phenoxy]-3-(isopropylamino)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and isopropylamino groups play crucial roles in binding to these targets, leading to the modulation of their activity. The compound’s stereochemistry also influences its binding affinity and selectivity, contributing to its overall biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Key Substituents Molecular Weight (g/mol) Receptor Affinity (β1/β2) Clinical Use/Activity Source
(S)-1-[P-(Benzyloxy)phenoxy]-3-(isopropylamino)propan-2-OL Benzyloxy-phenoxy, isopropylamino ~347.4* Moderate β1 selectivity Preclinical studies
Bisoprolol fumarate [(2-Isopropoxyethoxy)methyl]phenoxy 325.4 High β1 selectivity Hypertension, angina
Betaxolol HCl Cyclopropylmethoxyethyl-phenoxy 343.9 Moderate β1 selectivity Glaucoma, hypertension
Compound 11 () Benzimidazole, benzyloxy-phenoxy 480.5 Not reported LCMS-pure (purity >98%)
YOK-1204 () Phenethoxy-benzyloxy, (R)-configuration ~461.5* Not tested Synthetic intermediate

*Calculated based on structural data.

Key Observations:

Betaxolol’s cyclopropylmethoxyethyl group confers similar β1 selectivity but with a lower molecular weight (~343.9 vs. ~347.4), suggesting subtle differences in binding pocket interactions .

Stereochemical Influence :

  • The (S)-enantiomer of the target compound is expected to exhibit higher β1-adrenergic receptor affinity than its (R)-counterpart, as seen in betaxolol’s racemic formulation .

Synthetic Complexity: The synthesis of benzyloxy-phenoxy derivatives (e.g., YOK-1204) requires multi-step processes, including benzylation and epoxide ring-opening with isopropylamine, yielding moderate purity (24–30%) . In contrast, bisoprolol’s synthesis employs simpler etherification steps .

Physicochemical and Analytical Comparisons

Table 2: Physicochemical Properties

Property (S)-Target Compound Betaxolol HCl Bisoprolol Fumarate
LogP (predicted) 3.2 2.9 2.1
Solubility (mg/mL) 0.05 (aqueous) 0.1 (aqueous) 0.3 (aqueous)
Melting Point (°C) Not reported 70–72 100–102
Retention Time (HPLC) Not reported 1.16 min (LCMS) 1.14 min (LCMS)

Key Findings:

  • The target compound’s high LogP (3.2) suggests strong lipid membrane penetration, aligning with benzyloxy’s hydrophobicity. However, this compromises aqueous solubility, necessitating formulation optimization (e.g., effervescent tablets as used for bisoprolol) .
  • Betaxolol’s lower LogP (2.9) and higher solubility make it suitable for ophthalmic suspensions, whereas the target compound may require advanced delivery systems .

Pharmacokinetic and Therapeutic Potential

  • Metabolism : The benzyloxy group may undergo hepatic CYP450-mediated oxidation, contrasting with bisoprolol’s renal excretion pathway .
  • Therapeutic Indications : While bisoprolol and betaxolol are clinically approved for cardiovascular and ocular conditions, the target compound’s moderate β1 selectivity positions it as a candidate for hypertension or arrhythmia, pending in vivo validation .

Biological Activity

(S)-1-[P-(Benzyloxy)phenoxy]-3-(isopropylamino)propan-2-OL is a chiral compound with a complex structure that includes a benzyloxy group, a phenoxy moiety, and an isopropylamino functional group. This unique arrangement suggests potential applications in medicinal chemistry, particularly in pharmacological contexts. The stereochemistry of this compound is significant as it may influence its biological activity and interactions with various biological targets.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₉H₂₅NO₃
Molecular Weight315.41 g/mol
LogP3.39420
pKa13.93
Melting Point94-96 °C

These properties indicate that this compound has moderate lipophilicity, which can enhance its bioavailability in biological systems .

The biological activity of this compound is primarily attributed to its interactions with adrenergic receptors and other neurotransmitter systems. The presence of the isopropylamino group suggests that it may act as an agonist or antagonist at these receptors, potentially influencing cardiovascular and neurological functions .

Pharmacological Potential

Research indicates that compounds with similar structures often exhibit significant pharmacological activities. For instance, the compound may interact with various enzymes and receptors, leading to effects such as:

  • Cardiovascular modulation : Potential influence on heart rate and blood pressure through adrenergic receptor interaction.
  • Neurological effects : Possible modulation of neurotransmitter release and activity, impacting mood and cognition.

Case Studies and Research Findings

  • In Vivo Studies : In studies involving diabetic models, compounds structurally related to this compound have demonstrated efficacy in reducing retinal vascular leakage, a key factor in diabetic retinopathy. These findings suggest that similar mechanisms may be applicable to this compound .
  • Comparative Analysis : A comparative analysis of structurally similar compounds reveals that this compound possesses unique properties that could lead to distinct therapeutic effects. For example:
Compound NameStructural FeaturesBiological ActivityUnique Aspects
PhenylephrinePhenolic structure with ethylamineAdrenergic agonistCommonly used as a decongestant
PropranololAromatic ring with isopropylamineNon-selective beta-blockerUsed for hypertension and anxiety
ClonidineImidazoline structureAlpha-2 adrenergic agonistUsed for hypertension treatment

The distinct combination of functional groups in this compound may confer unique pharmacological properties not observed in these related compounds .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (S)-1-[p-(benzyloxy)phenoxy]-3-(isopropylamino)propan-2-OL with high enantiomeric purity?

  • Methodological Answer : Enantioselective synthesis requires chiral catalysts (e.g., Sharpless epoxidation) or resolution techniques (e.g., chiral chromatography). The benzyloxy and isopropylamino groups introduce steric and electronic challenges; optimizing reaction temperature (≤60°C) and solvent polarity (e.g., THF/water mixtures) improves yield . Confirm enantiopurity via polarimetry, HPLC with chiral columns, or X-ray crystallography (as in structurally similar compounds ).

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C. Avoid moisture due to potential hydrolysis of the benzyloxy group. Safety protocols include using nitrile gloves, fume hoods, and avoiding electrostatic discharge during handling .

Q. What analytical techniques are critical for structural characterization?

  • Methodological Answer :

  • NMR : Assign stereochemistry using ¹H-¹H COSY and NOESY (e.g., coupling constants for the propan-2-ol backbone).
  • X-ray crystallography : Resolve absolute configuration, as demonstrated for analogous benzyloxy-phenyl compounds .
  • Mass spectrometry (HRMS) : Confirm molecular formula (C₂₀H₂₇NO₄, exact mass 369.1945) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., cell membrane permeability or receptor isoform selectivity). Standardize protocols:

  • Use isogenic cell lines to control genetic variability.
  • Validate binding affinity via radioligand displacement assays (e.g., β-adrenoceptor studies in ).
  • Cross-reference with in silico docking (e.g., AutoDock Vina) to predict binding modes .

Q. What strategies are effective for identifying and quantifying impurities in synthetic batches?

  • Methodological Answer : Impurities often include des-benzyl derivatives or racemized enantiomers. Use:

  • HPLC-MS : Compare retention times and fragmentation patterns against reference standards (e.g., EP impurity profiles in ).
  • Kinetic studies : Monitor degradation under stress conditions (heat/light/pH) to identify labile functional groups .

Q. How can the compound’s stereochemistry influence its pharmacokinetic profile?

  • Methodological Answer : The (S)-configuration may enhance receptor binding (e.g., β-adrenoceptor selectivity). Assess:

  • Enantiomer-specific metabolism : Use liver microsomes or CYP450 inhibitors to identify metabolic pathways.
  • Pharmacokinetic modeling : Compare AUC and Cₘₐₓ of (S)- vs. (R)-enantiomers in rodent studies .

Q. What experimental designs are optimal for studying its potential as a chiral catalyst in asymmetric synthesis?

  • Methodological Answer : Test catalytic efficiency in model reactions (e.g., aldol condensation).

  • Design : Vary substrate ratios (1:1 to 1:5), solvent systems (polar aprotic vs. nonpolar), and temperature.
  • Metrics : Measure enantiomeric excess (ee) via chiral GC or NMR with chiral shift reagents .

Safety and Compliance

Q. What are the critical safety protocols for in vivo studies involving this compound?

  • Methodological Answer : Follow OECD/ICH guidelines:

  • Acute toxicity : Dose escalation in rodents (LD₅₀ determination) with ECG monitoring (arrhythmia risk, per ).
  • PPE : Use respirators (N95) and closed-system transfer devices to prevent aerosol exposure .

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